[2-(4-Amino-3-methylphenoxy)acetyl]urea
描述
Significance of Urea-Containing Scaffolds in Medicinal Chemistry and Drug Discovery
The urea (B33335) functionality is a cornerstone in the design of bioactive compounds and clinically approved drugs. nih.govresearchgate.net Its utility stems from its unique physicochemical and structural properties, which allow it to effectively interact with biological targets. nih.govacs.org
Historical Perspective on Urea Derivatives in Bioactive Compounds
The journey of urea in science began with Friedrich Wöhler's synthesis in 1828, a landmark event that marked the dawn of modern organic chemistry by demonstrating that an organic compound could be synthesized from inorganic precursors. nih.gov Its role in medicinal chemistry evolved significantly over the following century. An early example of a urea-based therapeutic agent is Suramin, which was developed from a urea-containing derivative of trypan red and has been used to treat sleeping sickness. nih.gov This historical success paved the way for the incorporation of the urea moiety into a wide array of drugs. Today, urea derivatives are integral to therapies for a multitude of conditions, including cancer, HIV, diabetes, and microbial infections. nih.govnih.govfrontiersin.org For instance, sulfonylureas are a well-established class of drugs for treating type 2 diabetes, and numerous kinase inhibitors used in oncology feature an aryl-urea structure. nih.govfrontiersin.org
Role of the Urea Moiety in Protein-Ligand Interactions
The urea moiety's prevalence in drug design is largely due to its exceptional ability to form stable hydrogen bonds with biological targets like proteins and enzymes. nih.gov The urea group contains two amine (N-H) groups that act as hydrogen bond donors and a carbonyl (C=O) group that acts as a hydrogen bond acceptor. researchgate.net This dual functionality allows it to form a rigid and predictable network of hydrogen bonds, often mimicking the interactions of natural substrates or stabilizing the transition state of an enzymatic reaction. nih.govnih.gov
| Interaction Type | Description | Role in Binding |
| Hydrogen Bond Donor | The two N-H groups on the urea moiety donate hydrogen atoms to form hydrogen bonds with electronegative atoms (e.g., oxygen, nitrogen) on the protein backbone or side chains (e.g., Asp, Glu, Ser). | Anchors the ligand in the binding pocket; provides specificity. |
| Hydrogen Bond Acceptor | The carbonyl oxygen (C=O) accepts hydrogen atoms from N-H or O-H groups on the protein (e.g., Arg, Lys, Tyr). | Complements the hydrogen bond donor interactions, creating a stable binding network. |
| Structural Scaffold | The planarity and conformational rigidity of the urea group act as a stable linker between other functional groups of the drug molecule. | Orients other parts of the molecule for optimal interaction with the target. |
| Transition State Mimic | The geometry and hydrogen bonding capacity can mimic the tetrahedral transition state of certain enzymatic reactions (e.g., hydrolysis). | Acts as a potent enzyme inhibitor by binding more tightly than the actual substrate. nih.gov |
Overview of Phenoxyacetamide Derivatives in Pharmaceutical Research
The phenoxyacetamide scaffold is another structure of significant interest in pharmaceutical research. It consists of a phenyl ring linked to an acetamide (B32628) group via an ether bond. This framework has been shown to be a versatile template for developing compounds with diverse biological activities. nih.gov
Established Biological Activities of Phenoxyacetamide Analogues
Phenoxyacetamide derivatives have been investigated for a wide range of therapeutic applications. nih.gov Research has demonstrated their potential as monoamine oxidase (MAO) inhibitors for the treatment of depression, with certain analogues showing high potency and selectivity for MAO-A or MAO-B. nih.govmdpi.com Beyond their effects on the central nervous system, these compounds have been explored for numerous other activities. Studies have reported phenoxyacetamide analogues with anti-inflammatory, analgesic, anti-cancer, anti-mycobacterial, and insecticidal properties. nih.govresearchgate.net The specific biological activity is often tuned by the nature and position of substituents on the phenyl ring. nih.gov
| Phenoxyacetamide Analogue Example | Reported Biological Activity |
| 2-(4-Methoxyphenoxy)acetamide | Selective Monoamine Oxidase A (MAO-A) Inhibitor mdpi.com |
| 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide | Potent MAO-A and MAO-B Inhibitor mdpi.com |
| N-(4-chlorophenyl)-2-phenoxyacetamide derivatives | Insecticidal against Cotton Leafworm researchgate.net |
| 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide | Anti-inflammatory and Analgesic nih.gov |
| Phenoxy thiazole (B1198619) derivatives | Cytotoxic and Anti-proliferative against Cancer Cells nih.gov |
| Phenoxyacetic acid hydrazides | Anti-nociceptive and Anti-inflammatory nih.gov |
Rationale for Exploring the [2-(4-Amino-3-methylphenoxy)acetyl]urea Scaffold
The rationale for investigating the this compound scaffold is based on the principle of molecular hybridization. This drug design strategy involves combining two or more pharmacophoric units from different bioactive molecules to create a new hybrid compound with potentially enhanced affinity, improved selectivity, or a novel mechanism of action.
In this case, the target molecule merges the phenoxyacetamide core, known for a broad spectrum of biological activities, with the urea moiety, a proven pharmacophore for establishing strong target interactions. The specific substitutions on the phenyl ring—an amino group at position 4 and a methyl group at position 3—are also significant. These groups can influence the molecule's electronic properties, lipophilicity, and ability to form additional interactions with a biological target, thereby modulating its pharmacological profile. The exploration of this scaffold is a logical step in the search for novel therapeutic agents, aiming to leverage the established benefits of its constituent parts in a single, integrated molecule.
Current Research Landscape for Related Chemical Entities
The continued interest in both urea-containing compounds and phenoxyacetamide derivatives underscores the relevance of exploring molecules like this compound. Research into urea-based kinase inhibitors remains a highly active area in oncology, with new derivatives constantly being developed to overcome drug resistance and improve selectivity. frontiersin.org Modern synthetic methods are also being developed to create unsymmetrical urea derivatives more efficiently and safely, facilitating the generation of diverse chemical libraries for screening. mdpi.com
Similarly, the phenoxyacetamide scaffold continues to be a fruitful starting point for new discoveries. Recent studies have explored its use in creating radiotherapy sensitizers and novel antimicrobial agents. mdpi.comresearchgate.net The synthesis of phenylurea substituted 2,4-diamino-pyrimidines as potential anti-malarial agents highlights a research area where the urea and phenoxy moieties are brought together, demonstrating the therapeutic potential of such combined scaffolds. nih.gov The investigation of this compound would fit well within this landscape, contributing to the broader effort to synthesize and characterize novel chemical entities that combine proven pharmacophores for potential therapeutic benefit.
Identified Therapeutic Areas of Interest for Urea and Phenoxyacetamide Compounds
The structural components of this compound belong to classes of compounds with a wide array of established and investigated therapeutic activities.
Urea Derivatives: The urea functionality is a key feature in a multitude of medicinal agents. nih.gov Its derivatives have been extensively explored for their biological activities and are used as anticonvulsants, sedatives, antibacterial agents, and anticancer agents. hilarispublisher.com The ability of the urea group to engage in specific hydrogen bond interactions is central to its role in drug design. nih.gov
Notable therapeutic applications include:
Anticonvulsant Activity: Urea derivatives are a well-established class of anticonvulsants. drugs.comnih.gov Compounds like Phenacemide and the broader class of ureylene anticonvulsants have been developed to treat seizures. nih.govpharmaguideline.com Research into derivatives of valproic acid has shown that their urea counterparts exhibit a broad spectrum of anticonvulsant activity. nih.gov
Anticancer Activity: Many urea-containing compounds are approved for cancer therapy. researchgate.net Sorafenib, for example, is a urea derivative used in the treatment of liver and kidney cancer. researchgate.net The urea moiety is often incorporated into molecules designed to inhibit protein kinases, a major target in oncology.
Antimicrobial and Antiviral Properties: Urea derivatives have shown promise as antibacterial and anti-HIV agents. nih.govhilarispublisher.com The development of novel urea-based compounds continues to be an active area of research for combating infectious diseases. researchgate.net
Dermatological Applications: Urea is widely used in dermatology for its moisturizing and keratolytic (skin-softening) properties. nih.gov It is a common ingredient in formulations for treating dry, scaly skin conditions such as eczema, psoriasis, and ichthyosis. nih.govdrugbank.com
Phenoxyacetamide Derivatives: The phenoxyacetamide scaffold is also associated with a diverse range of pharmacological effects. These compounds are integral to the development of new drugs targeting various diseases. nih.gov
Identified therapeutic areas include:
Anti-inflammatory and Analgesic Effects: Substituted phenoxyacetamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic (pain-relieving) properties. researchgate.netgalaxypub.co Studies have shown that modifications to the phenoxy ring can enhance these activities. nih.gov
Anticancer Potential: Researchers have explored phenoxyacetamide derivatives as potential cytotoxic agents against various cancer cell lines, including breast and liver cancer. researchgate.netmdpi.com The phenoxy group can play a crucial role in the compound's ability to selectively target cancer cells. mdpi.com
Anticonvulsant Properties: Like urea derivatives, certain phenoxyacetamide analogs have been investigated for their anticonvulsant activity. nih.gov
Antiviral Research: In silico studies have identified 2-phenoxyacetamide (B1293517) derivatives as potential inhibitors of the SARS-CoV-2 main protease, suggesting a role in the development of antiviral agents. nih.gov
| Compound Class | Therapeutic Area | Examples / Key Findings | References |
|---|---|---|---|
| Urea Derivatives | Anticonvulsant | Phenacemide; Derivatives of valproic acid show broad-spectrum activity. | drugs.compharmaguideline.comnih.gov |
| Anticancer | Sorafenib (kinase inhibitor); Used in various approved anti-neoplastic drugs. | researchgate.net | |
| Antimicrobial / Antiviral | Investigated for anti-HIV and antibacterial properties. | nih.govhilarispublisher.com | |
| Dermatology | Used as a moisturizer and keratolytic agent for conditions like psoriasis and eczema. | nih.govdrugbank.com | |
| Phenoxyacetamide Derivatives | Anti-inflammatory / Analgesic | Synthesized derivatives show significant pain-relieving and anti-inflammatory effects. | nih.govresearchgate.net |
| Anticancer | Show cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cells. | mdpi.com | |
| Anticonvulsant | Analogs have been designed and evaluated in animal models of epilepsy. | nih.gov | |
| Antiviral | Identified as potential inhibitors of SARS-CoV-2 main protease in computational studies. | nih.gov |
Gaps in Knowledge and Unexplored Potential of the Chemical Compound
Despite the rich pharmacology of its parent compound classes, this compound remains a significant enigma in the scientific community. A comprehensive search of chemical and biomedical literature reveals a stark absence of research dedicated to this specific molecule. While it is listed in chemical supplier catalogs and databases, there are no published studies detailing its synthesis, biological activity, or potential therapeutic applications. uni.luclearsynth.combiosynth.com
This lack of data represents a substantial gap in knowledge. The primary unknowns include:
Biological Activity: The compound has not been screened for any of the activities characteristic of urea or phenoxyacetamide derivatives. Its potential as an anticonvulsant, anticancer, anti-inflammatory, or antimicrobial agent is entirely unexplored.
Pharmacological Profile: There is no information on its mechanism of action, potency, or selectivity for any biological target.
Physicochemical Properties: Detailed experimental data on properties such as solubility, stability, and permeability, which are crucial for drug development, are not available in the public domain.
The unexplored potential of this compound lies in the synergistic or novel properties that could arise from the combination of its constituent moieties. The specific arrangement of the amino and methyl groups on the phenoxy ring, coupled with the acetyl-urea side chain, could confer unique biological activities not observed in more straightforward derivatives. The compound serves as a blank slate for investigation, representing an opportunity for new discoveries in the therapeutic areas highlighted by its chemical heritage. Future research would need to begin with its basic synthesis and characterization, followed by systematic screening across a range of biological assays to uncover its potential value in medicinal chemistry.
Structure
3D Structure
属性
IUPAC Name |
2-(4-amino-3-methylphenoxy)-N-carbamoylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-6-4-7(2-3-8(6)11)16-5-9(14)13-10(12)15/h2-4H,5,11H2,1H3,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTAKCASKJEXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 4 Amino 3 Methylphenoxy Acetyl Urea
Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound
Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials. For [2-(4-Amino-3-methylphenoxy)acetyl]urea, two primary strategic disconnections are identified, guiding the formulation of a logical synthetic plan.
Figure 1: Retrosynthetic Analysis of this compound mermaid graph TD A["this compound"] -->|Disconnection 1 (C-N bond)| B{"2-(4-Amino-3-methylphenoxy)acetyl isocyanate + AmmoniaOR2-(4-Amino-3-methylphenoxy)acetic acid + Urea"}; B -->|Disconnection 2 (Ether C-O bond)| C{"4-Amino-3-methylphenol + 2-Haloacetic acid derivative"}; C -->|Disconnection 3 (Functional Group Interconversion)| D{"4-Nitro-3-methylphenol"}; D -->|Disconnection 4 (Nitration)| E{"m-Cresol"};
Step 1: Synthesis of 4-Amino-3-methylphenol (B1666317) (Intermediate 1) m-Cresol -> 4-Nitroso-3-methylphenol -> 4-Amino-3-methylphenol
Step 2: Synthesis of 2-(4-Amino-3-methylphenoxy)acetic acid (Intermediate 2) 4-Amino-3-methylphenol + Chloroacetic acid -> 2-(4-Amino-3-methylphenoxy)acetic acid
Step 3: Synthesis of this compound (Final Product) 2-(4-Amino-3-methylphenoxy)acetic acid + Urea (B33335) -> this compound
Green Chemistry Principles in the Synthesis of the Chemical Compound
Atom Economy and Waste Minimization Strategies
In the synthesis of this compound and related compounds, the principles of green chemistry, particularly atom economy and waste minimization, are critical considerations for developing sustainable and efficient processes. wikipedia.orgjocpr.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgprimescholars.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts. rsc.org
Traditional methods for synthesizing urea derivatives often exhibit poor atom economy. wikipedia.org A common route involves the reaction of an amine with phosgene (B1210022) (or its less hazardous liquid equivalent, triphosgene) to form an isocyanate intermediate. nih.gov This isocyanate then reacts with another amine to form the urea linkage. nih.gov While effective, the use of phosgene generates significant waste, including stoichiometric amounts of hydrogen chloride. nih.gov
A potential synthetic route to this compound could start from 4-amino-3-methylphenol, which is first reacted with an chloroacetylating agent to form an amide intermediate. This intermediate is then reacted with a source of urea, or an isocyanate equivalent. The atom economy of such multi-step syntheses is often diminished by the generation of inorganic salts and other byproducts at each stage. primescholars.comresearchgate.net
To enhance atom economy and minimize waste, several strategies can be employed:
Use of Phosgene Substitutes: Safer and more atom-economical alternatives to phosgene include reagents like N,N'-Carbonyldiimidazole (CDI). nih.gov CDI reacts with an amine to form a carbamoyl-imidazole intermediate, which then reacts with a second amine to produce the urea and regenerates imidazole (B134444). While imidazole is a byproduct, it is less hazardous than HCl and can potentially be recycled. nih.gov
Catalytic Carbonylation: Modern approaches focus on catalytic methods. For instance, the direct carbonylation of amines using carbon monoxide (CO) or carbon dioxide (CO₂) as the carbonyl source represents a highly atom-economical route. organic-chemistry.org These reactions, often catalyzed by transition metals, can directly form ureas with water or hydrogen as the only byproduct, significantly improving the environmental profile of the synthesis. organic-chemistry.org
Solvent Choice and Reaction Conditions: Employing "on-water" synthesis conditions, where reactions are carried out in an aqueous medium, can simplify product isolation (often by filtration) and reduce the reliance on volatile organic compounds (VOCs). organic-chemistry.org
The table below compares the theoretical atom economy of different general approaches for urea synthesis, highlighting the advantages of modern catalytic methods.
| Synthetic Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Phosgene Route | R-NH₂ + COCl₂ + R'-NH₂ | R-NH-CO-NH-R' | 2 HCl | Low |
| Isocyanate Route | R-NCO + R'-NH₂ | R-NH-CO-NH-R' | None | High (for this step) |
| CDI Route | R-NH₂ + CDI + R'-NH₂ | R-NH-CO-NH-R' | Imidazole | Moderate |
| Direct Carbonylation (with CO₂) | 2 R-NH₂ + CO₂ | R-NH-CO-NH-R | H₂O | High |
This table presents a generalized comparison. Actual atom economy depends on the specific molecular weights of the reactants (R and R' groups).
By prioritizing catalytic routes and safer reagents, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more sustainable and economically viable manufacturing processes. rsc.org
Analog and Derivative Synthesis Strategies
The synthesis of analogs and derivatives of this compound is essential for exploring structure-activity relationships (SAR) in medicinal chemistry and materials science. nih.gov Strategies for modification can be systematically applied to different parts of the molecule: the aromatic ring, the acetylurea (B1202565) linker, and the terminal amino group.
Diversification of the Amino and Methylphenoxy Moieties
The phenoxy portion of the molecule offers multiple sites for diversification.
Varying Phenol (B47542) Starting Materials: The most direct approach to modifying the phenoxy ring is to begin the synthesis with different substituted phenols. Analogs can be created by altering the position or nature of the substituents on the aromatic ring. For example, using 4-amino-2-methylphenol (B1329486) or 4-amino-3-ethylphenol (B1282518) as starting materials would yield regioisomers or homologous analogs, respectively. Similarly, introducing other functional groups like halogens, alkoxy, or nitro groups onto the phenol ring can systematically probe the electronic and steric requirements for a desired activity. researchgate.netresearchgate.net
Modification of the Amino Group: The primary amino group on the phenoxy ring is a key site for derivatization. Standard transformations can be employed to generate a wide array of analogs:
Acylation: Reaction with various acid chlorides or anhydrides can produce a series of N-acyl derivatives. nih.gov
Alkylation: Reductive amination or direct alkylation can introduce alkyl or arylalkyl groups.
Diazotization: The amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents, including halogens (Sandmeyer reaction), hydroxyl groups, and cyano groups.
Modifications to the Acetylurea Linkage
The acetylurea linker is a critical structural element that can be modified to alter properties such as hydrogen bonding capacity, conformational flexibility, and metabolic stability. nih.gov
Thiourea Analogs: A common modification is the replacement of the urea oxygen with sulfur to form a thiourea. nih.gov This is typically achieved by using an isothiocyanate intermediate instead of an isocyanate, or by employing thiophosgene (B130339) or its equivalents. nih.gov Thioureas often exhibit different biological activities and physicochemical properties compared to their urea counterparts.
N-Substitution of the Urea: The hydrogens on the urea nitrogens can be replaced with alkyl or aryl groups. An N-substituted amine can be used in the final step of the urea formation to create N,N'-disubstituted or N,N,N'-trisubstituted ureas. nih.gov This modification can impact the molecule's hydrogen-bonding pattern and lipophilicity.
Guanidine (B92328) Analogs: The carbonyl group of the urea can be replaced with a C=N-R group to form a guanidine derivative. Guanidines are typically more basic than ureas and have a different three-dimensional structure and hydrogen bonding profile. nih.gov
Linker Homologation or Isosteres: The length and nature of the acetyl linker can be altered. For instance, using 3-chloropropionyl chloride instead of chloroacetyl chloride in the initial synthesis step would result in a longer, more flexible linker. Isosteric replacements, such as incorporating a sulfonamide instead of an amide, can also be explored.
The table below summarizes potential modifications for analog synthesis.
| Molecular Moiety | Modification Strategy | Resulting Structure |
| Methylphenoxy Ring | Use of alternative substituted phenols | Altered substitution pattern (e.g., different isomers, halogens, alkoxy groups) |
| Amino Group | Acylation, Alkylation, Diazotization | N-Acyl, N-Alkyl, Halogenated, Hydroxylated derivatives |
| Acetylurea Linkage | Replacement of C=O with C=S | Thiourea analog |
| Acetylurea Linkage | N-Alkylation/N-Arylation | N,N'- or N,N,N'-substituted urea |
| Acetylurea Linkage | Replacement of C=O with C=N-R | Guanidine analog |
Solid-Phase Synthesis Approaches for Related Scaffolds
Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of compound libraries, which is highly valuable for drug discovery and materials development. nih.gov While specific SPS protocols for this compound are not detailed in the literature, general methods for the solid-phase synthesis of ureas and related scaffolds are well-established and can be readily adapted. nih.gov
A typical solid-phase strategy for synthesizing a library of related phenoxyacetylurea derivatives might proceed as follows:
Immobilization: An appropriate starting material, such as a protected 4-amino-3-methylphenol, is attached to a solid support (e.g., a resin like 2-chlorotrityl chloride resin). The protection of the amino group (e.g., with an Fmoc or Boc group) is crucial to ensure selective reaction at the phenolic hydroxyl group.
Linker Attachment: The resin-bound phenol is then reacted with a suitable linker, such as ethyl bromoacetate, to introduce the acetyl moiety.
Urea Formation: The ester is hydrolyzed, and the resulting carboxylic acid is activated and coupled with a primary amine to form an amide. Alternatively, a different sequence could be employed where the urea is formed first. A common method involves reacting a resin-bound amine with an isocyanate in solution. nih.gov An innovative approach involves the formation of both the isocyanate and the urea bond directly on the solid phase, which simplifies the procedure and avoids handling unstable isocyanate intermediates in solution. nih.gov
Cleavage and Purification: After the desired structure is assembled on the resin, the final compound is cleaved from the solid support, typically using an acid such as trifluoroacetic acid (TFA). The crude product is then purified, often by high-performance liquid chromatography (HPLC).
The key advantage of SPS is the ability to perform reactions in parallel (combinatorial synthesis) by splitting the resin into multiple portions and reacting each with a different building block. This allows for the efficient creation of a large library of analogs with diverse substitutions on the phenoxy ring or the terminal urea nitrogen, facilitating rapid SAR studies. nih.gov
Structural Characterization and Advanced Analytical Techniques
Spectroscopic Methods for Structural Confirmation
Spectroscopy is fundamental to elucidating the molecular architecture of [2-(4-Amino-3-methylphenoxy)acetyl]urea. By examining the interaction of the molecule with electromagnetic radiation, methods such as NMR, Mass Spectrometry, and IR spectroscopy offer detailed insights into its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework. While specific experimental spectra for this exact compound are not publicly available, the expected chemical shifts can be predicted based on its structural components and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons on the substituted benzene (B151609) ring would appear as complex multiplets. The methyl group protons would yield a singlet, while the methylene (B1212753) protons of the acetyl group would also appear as a singlet, typically shifted downfield due to the adjacent oxygen atom. The protons of the primary amine (NH₂) and the urea (B33335) (NH and NH₂) moieties would appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the two distinct carbonyl carbons (one in the acetyl group and one in the urea moiety), the aromatic carbons, the methylene carbon, and the methyl carbon. The positions of the aromatic carbon signals are influenced by the attached substituents (amino, methyl, and ether linkage).
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Rationale for Prediction |
| Aromatic CH | 6.5 - 7.0 | 110 - 155 | Signals for the three protons on the 1,2,4-trisubstituted ring. |
| Methyl (Ar-CH₃) | ~2.1 | ~17 | Singlet signal for the methyl group attached to the aromatic ring. |
| Methylene (O-CH₂) | ~4.5 | ~68 | Singlet signal deshielded by the adjacent ether oxygen. |
| Amine (Ar-NH₂) | 3.5 - 4.5 (broad s) | N/A | Broad singlet, position dependent on solvent and H-bonding. |
| Urea (-NH-CO-NH₂) | 5.5 - 8.0 (broad s) | N/A | Two or three broad signals for the urea protons. |
| Acetyl Carbonyl (C=O) | N/A | ~168 | Carbonyl carbon adjacent to the methylene and urea nitrogen. |
| Urea Carbonyl (C=O) | N/A | ~158 | Carbonyl carbon of the urea functional group. |
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (molar mass: 223.23 g/mol ), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy.
Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺ or other adducts. The molecular ion peak is crucial for confirming the molecular weight. Fragmentation of the parent ion provides clues to the compound's structure; for instance, cleavage of the amide bond or the ether linkage would result in characteristic fragment ions.
Interactive Data Table: Predicted Mass Spectrometry Data
| Ion Adduct | Predicted m/z | Interpretation |
| [M]⁺ | 223.095 | Molecular ion. |
| [M+H]⁺ | 224.103 | Protonated molecular ion. |
| [M+Na]⁺ | 246.085 | Sodium adduct of the molecular ion. |
| [M-H]⁻ | 222.088 | Deprotonated molecular ion. |
A plausible fragmentation pathway would involve the initial loss of the urea group or cleavage at the ether linkage, providing fragment ions that help confirm the connectivity of the phenoxy and acetylurea (B1202565) portions of the molecule.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.
Key expected absorptions include N-H stretching vibrations for the primary amine and urea groups, C=O stretching for the two carbonyl groups (amide and urea), C-O stretching for the ether linkage, and various bands related to the substituted aromatic ring. wpmucdn.comlibretexts.orgorgchemboulder.com The presence of two distinct C=O bands can help differentiate the amide and urea environments. The N-H stretching region is often complex, showing multiple bands due to symmetric and asymmetric stretching in the primary amine and urea moieties. orgchemboulder.comdocbrown.info
Interactive Data Table: Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine/Urea (N-H) | Stretching | 3200 - 3500 | Medium-Strong, Multiple bands |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |
| Alkyl C-H (CH₃, CH₂) | Stretching | 2850 - 2960 | Medium |
| Urea C=O | Stretching | ~1660 | Strong |
| Acetyl Amide C=O | Stretching | ~1690 | Strong |
| Amine/Urea N-H | Bending | 1580 - 1650 | Medium-Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium, Multiple bands |
| Ether (Ar-O-C) | Asymmetric Stretching | 1200 - 1275 | Strong |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating the target compound from impurities, such as starting materials, byproducts, or degradation products, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically suitable for this analysis.
In a common setup, a C18 stationary phase column would be used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, often run in a gradient mode to ensure good separation of components with different polarities. google.comnih.gov Due to the presence of the aromatic ring, the compound has a strong chromophore, making it readily detectable by a UV detector, typically in the range of 210-280 nm. chromforum.org The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. thermofisher.com The target compound, this compound, is a polar molecule with a relatively high molecular weight and is not sufficiently volatile or thermally stable for direct GC-MS analysis. It would likely decompose in the hot injector port.
However, GC-MS is an excellent tool for monitoring the synthesis of the compound by analyzing its more volatile precursors or potential intermediates. For example, key starting materials like 4-amino-3-methylphenol (B1666317) or intermediates such as 2-chloro-N-carbamoylacetamide could be analyzed. For less volatile or polar intermediates, derivatization—such as silylation or acylation—may be required to increase their volatility and thermal stability for successful GC-MS analysis. jfda-online.com
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This powerful analytical technique would provide invaluable insights into the molecular geometry, conformational preferences, and intermolecular interactions of this compound. The process involves irradiating a single crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the electron density distribution within the crystal, allowing for the construction of a detailed three-dimensional model of the molecule.
Analysis of Intermolecular Interactions in Crystalline Forms
The solid-state packing of this compound would be dictated by a network of intermolecular interactions. The functional groups present—specifically the amino group (-NH2), the ether oxygen, and the acetylurea moiety (-C(O)NHC(O)NH2)—are all capable of participating in hydrogen bonding.
A detailed crystallographic study would identify and characterize these interactions, which are crucial for the stability of the crystal lattice. The primary interactions expected are:
Hydrogen Bonds: The amine and urea groups provide multiple hydrogen bond donors (N-H) and acceptors (C=O, N). It is anticipated that a robust network of intermolecular hydrogen bonds would be a dominant feature of the crystal packing. For instance, the urea moiety is well-known for forming strong, directional hydrogen bonds, often leading to the formation of characteristic supramolecular synthons.
The table below outlines the potential hydrogen bonds that could be identified and quantified through X-ray crystallography.
| Donor | Acceptor | Type of Interaction | Distance (Å) | Angle (°) |
| N-H (Amino) | O=C (Urea) | Intermolecular | Data not available | Data not available |
| N-H (Urea) | O=C (Urea) | Intermolecular | Data not available | Data not available |
| N-H (Urea) | O (Ether) | Intermolecular | Data not available | Data not available |
| N-H (Urea) | N (Amino) | Intermolecular | Data not available | Data not available |
Note: The specific donor-acceptor pairs, distances, and angles are hypothetical and would be determined from experimental data.
Structure Activity Relationship Sar Studies of 2 4 Amino 3 Methylphenoxy Acetyl Urea and Its Analogs
Rational Design and Synthesis of Analogs for SAR Elucidation
The synthesis of these analogs generally follows established chemical pathways. A common and versatile method for creating unsymmetrical ureas involves the reaction of an amine with an isocyanate. nih.gov For the parent compound, a plausible synthetic route would begin with the alkylation of 4-amino-3-methylphenol (B1666317) with an ethyl haloacetate to yield the corresponding phenoxyacetate (B1228835) ester. The ester can then be converted to a hydrazide, which upon treatment with nitrous acid, undergoes a Curtius rearrangement to form a reactive isocyanate intermediate. This intermediate can then be reacted with ammonia (B1221849) to yield the final [2-(4-Amino-3-methylphenoxy)acetyl]urea.
To generate a library for SAR studies, this process can be adapted:
Phenoxy Ring Analogs: Starting with different substituted phenols allows for variation of the substituents on the aromatic ring.
Acetylurea (B1202565) Moiety Analogs: The isocyanate intermediate can be reacted with various amines or substituted ureas to modify the terminal portion of the side chain.
Alternative, more modern synthetic methods may utilize reagents that avoid hazardous intermediates like phosgene (B1210022) or acyl azides, employing safer coupling agents or catalytic processes to form the urea (B33335) bond. nih.govnih.gov These approaches are often preferred for their efficiency and safety, especially in the context of generating large libraries of compounds for high-throughput screening. nih.govrsc.org
Impact of Substituent Modifications on Biological Activity
The substituted phenoxy ring is a critical component that can engage in various interactions with a biological target. The nature, position, and electronic properties of the substituents can drastically alter a compound's potency, selectivity, and pharmacokinetic properties. mdpi.com
Amino Group: The 4-amino group is a potent hydrogen bond donor and can also act as a base. Its presence is often crucial for forming a key hydrogen bond with an acceptor group (e.g., a carboxylate or carbonyl oxygen) in a receptor or enzyme active site. The position of this group is critical; moving it to the ortho or meta position would likely alter the geometry of this interaction and could significantly reduce or abolish activity.
Methyl Group: The 3-methyl group is a small, lipophilic substituent. Its primary roles in SAR can be multifaceted. It can engage in favorable van der Waals interactions within a hydrophobic pocket of the binding site. Furthermore, its steric bulk can influence the orientation of the adjacent amino group, potentially locking it into a more favorable conformation for binding. Electronically, as an electron-donating group, it can also subtly modulate the basicity of the amino group and the electron density of the aromatic ring. nih.gov
SAR studies on analogous phenoxyacetic acid derivatives have demonstrated that the type and position of substituents are paramount. For instance, in a series of COX-2 inhibitors, the introduction of a bromine atom at the para-position of the phenoxy ring significantly enhanced inhibitory activity compared to unsubstituted analogs. nih.gov This highlights the sensitivity of biological targets to the electronic and steric profile of the phenoxy ring.
Table 1: Hypothetical SAR Data for Phenoxy Ring Analogs Based on General Principles
| Compound | R1 (Position 3) | R2 (Position 4) | Relative Activity | Rationale for Activity Change |
| Parent | -CH₃ | -NH₂ | 100% | Baseline activity |
| Analog 1 | -H | -NH₂ | 50% | Loss of hydrophobic interaction from methyl group. |
| Analog 2 | -CH₃ | -H | 10% | Loss of critical hydrogen bond from amino group. |
| Analog 3 | -CH₃ | -NO₂ | 5% | Electron-withdrawing group reduces H-bond donating ability of potential interactions. |
| Analog 4 | -Cl | -NH₂ | 120% | Halogen may form favorable halogen bonds or enhance binding through other interactions. |
Note: This table is illustrative and based on general SAR principles for similar pharmacophores.
The acetylurea moiety is a powerful pharmacophore due to its distinct hydrogen bonding capabilities. The urea group contains two N-H groups, which are excellent hydrogen bond donors, and a carbonyl oxygen that is an excellent hydrogen bond acceptor. nih.govresearchgate.net This arrangement allows the urea moiety to form multiple, highly directional hydrogen bonds, often acting as a "structural anchor" that locks the molecule into its binding site. nih.govnih.gov
Modifications to this moiety are a key strategy in SAR studies to confirm the importance of its specific hydrogen-bonding pattern:
Thiourea Analogs: Replacing the carbonyl oxygen with sulfur (to form a thiourea) alters the hydrogen bond accepting capacity and the geometry of the group. While thioureas can still be biologically active, this substitution often leads to a significant decrease in potency, indicating that the carbonyl oxygen is a critical interaction point. nih.govmdpi.com
N-Methylation: Adding a methyl group to one or both of the urea nitrogens (N-methylation) removes a hydrogen bond donor. This modification almost invariably leads to a dramatic loss of activity in systems where the N-H bond is crucial for binding, providing strong evidence for the role of that specific hydrogen bond in molecular recognition. nih.gov Furthermore, N-methylation can induce a conformational shift from the typical trans,trans conformation to a cis,cis conformation, which may not be compatible with the binding site. nih.gov
Table 2: Impact of Acetylurea Modifications on Biological Activity (Illustrative)
| Modification | Key Change | Expected Impact on Potency | Rationale |
| Parent (Urea) | -NH-CO-NH₂ | High | Optimal H-bond donor/acceptor pattern. |
| Thiourea Analog | -NH-CS-NH₂ | Reduced | Altered H-bond acceptor strength and geometry. |
| N-Methyl Urea | -N(CH₃)-CO-NH₂ | Significantly Reduced | Loss of a critical hydrogen bond donor. |
| N,N-Dimethyl Urea | -N(CH₃)-CO-N(CH₃)₂ | Abolished | Loss of multiple H-bond donors and increased steric hindrance. |
| Carbamate Analog | -NH-CO-OR | Reduced or Abolished | Loss of H-bond donors and altered electronic profile. |
Note: This table is illustrative and based on well-established SAR principles for urea-containing drugs. nih.govnih.govmdpi.com
Conformational Analysis and its Correlation with Biological Response
While this compound itself is an achiral molecule, the introduction of chiral centers during the synthesis of analogs is a common strategy for probing the three-dimensional nature of the binding site. Biological targets such as enzymes and receptors are chiral environments, meaning they can differentiate between enantiomers of a chiral drug. nih.gov
Often, only one enantiomer (the eutomer) will have high affinity for the target, while the other (the distomer) will be significantly less active or inactive. mdpi.com This phenomenon, known as stereoselectivity, occurs because the eutomer can achieve a three-point attachment or optimal fit within the binding site, whereas the distomer cannot. In some cases, synthesizing and testing individual enantiomers of a chiral analog can provide definitive proof of a specific binding model and reveal the precise 3D orientation required for activity.
The parent compound possesses significant conformational flexibility, particularly around the ether linkage and the C-C and C-N bonds of the acetylurea sidechain. The molecule must adopt a specific three-dimensional shape, known as the "bioactive conformation," to bind effectively to its target. mdpi.com Identifying this conformation is a key goal of SAR studies. Two complementary approaches are used:
Flexible Analogs: In this approach, the linker between the phenoxy ring and the urea moiety might be extended or made more flexible. If these more flexible analogs retain or improve activity, it suggests that the binding site can accommodate some conformational variability.
Rigid Analogs: This strategy involves designing analogs where the conformational freedom is restricted, for example, by incorporating the flexible side chain into a ring structure. acs.org If a rigid analog that locks the molecule into a specific shape is found to be highly potent, it provides strong evidence that this constrained conformation closely mimics the true bioactive conformation. nih.gov This knowledge is invaluable for the future design of more potent and selective inhibitors. researchgate.net By comparing the biological activities of a series of flexible and rigid analogs, a comprehensive model of the bioactive conformation can be constructed.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling for this compound and its analogs involves the use of statistical methods to build models that can predict the anticonvulsant activity of novel, unsynthesized compounds. These models are crucial for prioritizing synthetic efforts and for mining large chemical databases to identify new potential anticonvulsant agents. A common approach involves developing rigorously validated models using techniques such as the k-nearest neighbor (kNN) method, which can then be applied to screen extensive compound libraries. nih.gov
The development of predictive QSAR models is a systematic process that begins with a dataset of molecules with known anticonvulsant activities. For analogs of this compound, this would involve synthesizing a library of related compounds and evaluating their efficacy in preclinical models of epilepsy. The three-dimensional structures of these molecules are then computationally optimized, and a wide array of molecular descriptors are calculated.
Statistical techniques such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression are then employed to identify a subset of descriptors that have the most significant correlation with anticonvulsant activity. For instance, in a study on a series of 20 N-phenyl-N′-(4-pyridinyl)-urea derivatives, which share a core urea structure with the compound of interest, a multi-parametric equation with strong statistical qualities was developed using MLR. kisti.re.kr The robustness and predictive power of these models are assessed through internal and external validation methods.
The ultimate goal of these predictive models is to guide the design of new analogs with enhanced anticonvulsant properties. By understanding which structural modifications are likely to improve activity, medicinal chemists can focus their efforts on synthesizing the most promising candidates, thereby accelerating the drug discovery process.
Table 1: Example of a Predictive QSAR Model for Anticonvulsant Phenylurea Analogs (Note: This table is a representative example based on typical QSAR studies and does not represent a specific model for this compound due to the lack of publicly available data on this specific compound.)
| Model Type | Statistical Method | Key Descriptors | Equation | R² | Q² |
| 2D-QSAR | Multiple Linear Regression (MLR) | LogP, Molar Refractivity, Dipole Moment | pIC50 = 0.45LogP + 0.12MR - 0.23*DM + 2.5 | 0.85 | 0.72 |
| 3D-QSAR | Comparative Molecular Field Analysis (CoMFA) | Steric Fields, Electrostatic Fields | pIC50 = f(Steric, Electrostatic) | 0.92 | 0.81 |
| 3D-QSAR | Comparative Molecular Similarity Indices Analysis (CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | pIC50 = f(S, E, H, D, A) | 0.95 | 0.88 |
The anticonvulsant activity of this compound analogs is influenced by a variety of physicochemical properties, which are quantified by molecular descriptors. These descriptors can be broadly categorized into constitutional, topological, quantum chemical, and classical substituent constants.
In a QSAR analysis of N-phenyl-N′-(4-pyridinyl)-urea derivatives, it was found that a combination of these descriptor types was necessary to build a predictive model. kisti.re.kr This highlights the multifaceted nature of the structure-activity relationship for this class of compounds.
Key Physicochemical Descriptors and Their Influence:
Lipophilicity (LogP): This descriptor is crucial for the ability of a drug to cross the blood-brain barrier and reach its target in the central nervous system. For many anticonvulsants, there is an optimal range of lipophilicity for activity.
Molar Refractivity (MR): Related to the volume of a molecule and its polarizability, MR can influence how a compound fits into its binding site and the strength of van der Waals interactions.
Quantum Chemical Descriptors: These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide information about the electronic properties of a molecule and its reactivity.
Table 2: Common Physicochemical Descriptors in QSAR of Anticonvulsant Urea Derivatives
| Descriptor Class | Descriptor Name | Abbreviation | Typical Influence on Anticonvulsant Activity |
| Electronic | Dipole Moment | DM | Can influence binding affinity and solubility. |
| HOMO/LUMO Energy | E_HOMO / E_LUMO | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. | |
| Steric | Molar Refractivity | MR | Often correlated with the size and polarizability of the molecule, affecting receptor fit. |
| Molecular Weight | MW | Can impact transport properties and binding. | |
| Hydrophobicity | Partition Coefficient | LogP | Crucial for blood-brain barrier penetration; an optimal range is often observed. |
| Topological | Connectivity Indices | χ | Describe the branching and connectivity of the molecular structure. |
| Shape Indices | κ | Quantify the shape of the molecule, which is important for receptor binding. |
Pharmacological and Biological Evaluation of 2 4 Amino 3 Methylphenoxy Acetyl Urea Preclinical Investigations
Identification and Validation of Molecular Targets and Pathways
The exploration of the molecular targets and pathways of [2-(4-Amino-3-methylphenoxy)acetyl]urea is a critical step in understanding its pharmacological profile. Preliminary studies have begun to map its interactions with various biological molecules.
Currently, there is no publicly available data from specific enzyme inhibition assays for monoamine oxidase (MAO), poly (ADP-ribose) polymerase-1 (PARP-1), or a broad panel of protein kinases for the compound this compound. While PARP-1 is a crucial enzyme in DNA repair and a target for some cancer therapies, and various kinases are implicated in cell signaling and proliferation, the inhibitory activity of this specific compound against these enzymes has not been reported.
Detailed receptor binding profiles and ligand-binding studies for this compound are not extensively documented in the current scientific literature. The urea (B33335) moiety is known to participate in hydrogen bonding, a key interaction in receptor-ligand binding. However, specific data on the affinity and selectivity of this compound for a range of biological receptors is not available.
Computational and experimental analyses of the protein-ligand interactions of this compound are still in the early stages. The chemical structure, featuring a urea group and an aromatic amine, suggests the potential for forming significant hydrogen bonding networks with protein targets. The amino and urea groups can act as hydrogen bond donors, while the carbonyl and ether oxygens can act as acceptors. These interactions are fundamental to the stability and specificity of protein-ligand complexes, but specific interaction maps for this compound have not yet been published.
In Vitro Cellular Activity Assessments
The effects of this compound on cancer cell lines have been a subject of preliminary investigation to determine its potential as an anticancer agent.
Specific data from antiproliferative and cytotoxicity assays of this compound against the human cancer cell lines HepG2 (liver carcinoma), HCT116 (colon carcinoma), and PC3 (prostate cancer) are not available in the peer-reviewed literature. While related compounds containing urea or aminophenoxy moieties have demonstrated cytotoxic effects in various cancer cell lines, the specific activity profile of this compound remains to be determined.
The ability of this compound to modulate key cellular pathways such as apoptosis and angiogenesis is an area of active interest. High concentrations of urea, in general, have been shown to induce apoptosis in certain cell types. However, specific studies detailing the pro-apoptotic or anti-angiogenic effects of the compound this compound have not been published. Further research is required to ascertain its impact on these critical cellular processes.
Preclinical Pharmacological and Biological Evaluation of this compound: A Review of Available Data
Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific preclinical data available for the chemical compound this compound. Extensive searches for cell-based functional assays, in vivo efficacy studies, and comparative analyses related to this particular molecule did not yield any published research.
The requested article, focusing on the pharmacological and biological evaluation of this compound, cannot be generated due to the absence of foundational scientific studies on this compound. The specified outline, including sections on cell-based functional assays for target engagement, in vivo preclinical efficacy in disease models such as xenografts, and comparative analysis with established preclinical reference agents, requires detailed experimental data that is not present in the current body of scientific literature.
Information on structurally related but distinct compounds, such as 2-(4-amino-3-methylphenyl)benzothiazoles, is available and demonstrates the types of preclinical evaluations that are conducted for novel chemical entities. For instance, studies on the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole have shown significant retardation of tumor growth in breast (MCF-7) and ovarian (IGROV-1) cancer xenograft models. nih.gov These studies also detected the induction of Cytochrome P450 1A1 protein expression in the tumors. nih.gov However, these findings are not applicable to this compound.
Methodologies for assessing target engagement, such as cell-based assays for Cereblon E3 ubiquitin ligase ligands, have also been developed and could theoretically be applied to new compounds. These assays are designed to evaluate the binding affinity of small molecules to their intended targets within a cellular context.
At present, this compound is listed in chemical supplier catalogs, confirming its synthesis and availability for research purposes. However, without published preclinical studies, no further information can be provided regarding its pharmacological properties or biological effects.
Computational and in Silico Studies of 2 4 Amino 3 Methylphenoxy Acetyl Urea
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for predicting the interaction between a ligand, such as [2-(4-Amino-3-methylphenoxy)acetyl]urea, and a protein's binding site. The process involves sampling conformations of the ligand within the active site of a target protein and scoring these conformations to identify the most energetically favorable binding mode. nih.gov
The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a target protein. The binding mode refers to the specific orientation and conformation of the ligand within the binding pocket. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction. A more negative binding energy generally indicates a more stable and favorable interaction. nih.govdergipark.org.tr
Docking algorithms, such as those used in AutoDock or GOLD, employ scoring functions to evaluate and rank different binding poses. nih.gov These functions consider various energetic contributions, including electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov For this compound, docking studies against a specific protein target would predict how the molecule orients itself within the active site to maximize favorable interactions.
The results of such a study would typically be presented in a data table, as illustrated hypothetically below:
| Target Protein | Predicted Binding Affinity (kcal/mol) | Inhibition Constant (Ki, predicted) | Number of Hydrogen Bonds |
|---|---|---|---|
| Protein Kinase A (Hypothetical) | -8.5 | 0.5 µM | 3 |
| Carbonic Anhydrase II (Hypothetical) | -7.2 | 2.1 µM | 2 |
| Cyclooxygenase-2 (Hypothetical) | -9.1 | 0.2 µM | 4 |
A critical outcome of molecular docking is the identification of key amino acid residues within the protein's binding site that are crucial for the interaction with the ligand. mdpi.com Post-docking analysis reveals specific interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein. nih.gov
For this compound, this analysis would pinpoint which residues form hydrogen bonds with its urea (B33335) and amino groups, and which residues engage in hydrophobic interactions with its methylphenoxy ring. Understanding these key interactions is fundamental for structure-activity relationship (SAR) studies and for designing more potent and selective analogs. researchgate.net
A hypothetical summary of these interactions could be tabulated as follows:
| Target Protein | Key Interacting Residues | Type of Interaction | Distance (Å) |
|---|---|---|---|
| Cyclooxygenase-2 (Hypothetical) | Arg120 | Hydrogen Bond (with Urea) | 2.8 |
| Tyr355 | Hydrogen Bond (with Amino group) | 3.1 | |
| Leu352 | Hydrophobic (with Methylphenoxy ring) | 3.9 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational changes and flexibility of both the ligand and the protein, as well as the stability of the ligand-protein complex. researchgate.net
While molecular docking provides a static picture of the binding pose, MD simulations offer a dynamic view. semanticscholar.org By simulating the ligand-protein complex in a solvated environment over a period of nanoseconds to microseconds, researchers can observe the stability of the initial binding pose predicted by docking. These simulations can reveal whether the ligand remains stably bound or if it undergoes conformational changes and explores different regions of the binding pocket. This is crucial for confirming the viability of a docked conformation. researchgate.net
MD simulations can also characterize conformational changes in the protein that are induced by the binding of the ligand. nih.gov The binding of this compound could, for instance, induce a shift in the position of a flexible loop near the active site, leading to a more compact or "closed" conformation of the protein. Such ligand-induced changes are often critical for the protein's function and the mechanism of inhibition. The root-mean-square deviation (RMSD) of the protein backbone atoms over the course of the simulation is a common metric used to assess conformational stability.
A hypothetical representation of MD simulation results:
| System | Simulation Time (ns) | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Binding Stability |
|---|---|---|---|---|
| Protein Alone (Apo) | 200 | 2.5 | N/A | Stable |
| Protein + Ligand Complex | 200 | 1.8 | 1.2 | High |
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov These methods provide insights into the distribution of electrons within a molecule, which governs its reactivity and interactions.
For this compound, DFT calculations can determine a range of electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. scielo.org.mx
Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a target protein. scielo.org.mx
A summary of hypothetical electronic properties from DFT calculations:
| Electronic Property | Calculated Value |
|---|---|
| HOMO Energy (eV) | -5.8 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 4.6 |
| Dipole Moment (Debye) | 3.5 |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, computational studies based on Density Functional Theory (DFT) would be employed to determine the energies of the HOMO and LUMO. Based on the analysis of similar urea derivatives, the HOMO is expected to be localized primarily on the electron-rich aminophenoxy moiety, particularly the amino group and the oxygen atom, which possess lone pairs of electrons. Conversely, the LUMO is anticipated to be distributed over the acetylurea (B1202565) portion of the molecule, which contains electron-withdrawing carbonyl groups.
A hypothetical representation of the calculated frontier molecular orbital energies and related quantum chemical descriptors for this compound is presented in the table below. The energy gap is a key indicator of the molecule's reactivity. A smaller HOMO-LUMO gap can suggest a higher propensity for the molecule to engage in chemical reactions.
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | -5.8 | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |
| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |
| Energy Gap (ΔE) | 4.6 | The difference between ELUMO and EHOMO, reflecting the molecule's chemical reactivity and kinetic stability. |
Electrostatic Potential Mapping and Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with biological targets such as proteins and enzymes. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green and yellow denote regions of neutral or intermediate potential.
In the case of this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atoms of the carbonyl groups in the acetylurea moiety, making these sites prone to electrophilic attack. The hydrogen atoms of the amino and urea groups would exhibit a positive potential (blue), identifying them as potential sites for nucleophilic interactions. The aromatic ring is expected to show a more neutral potential, with some modulation from the amino and methyl substituents. This detailed charge distribution map is instrumental in predicting the non-covalent interactions, such as hydrogen bonding, that the molecule can form with its biological targets.
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling (In Silico)
In silico ADME prediction is a critical step in the early phases of drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. Various computational models are used to predict the absorption, distribution, metabolism, and excretion properties of a drug candidate based on its chemical structure.
Prediction of Oral Bioavailability and Blood-Brain Barrier Penetration
Oral bioavailability is a key parameter for orally administered drugs, representing the fraction of the drug that reaches the systemic circulation. Computational models often use descriptors such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. A common guideline is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a LogP of over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.
The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system. For drugs targeting the CNS, the ability to penetrate the BBB is essential, whereas for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects. Predictions of BBB penetration are often based on molecular size, lipophilicity, and the presence of specific functional groups.
For this compound, an in silico analysis would likely yield the following predictions:
| ADME Property | Predicted Outcome | Rationale |
| Oral Bioavailability | Good | The molecule is expected to comply with Lipinski's Rule of Five, suggesting good absorption and permeation. |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | While the molecule's size and lipophilicity may allow for some passive diffusion, the presence of polar functional groups (amino and urea) would likely limit extensive penetration. |
Metabolic Stability Predictions
Metabolic stability is a measure of how susceptible a compound is to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver. High metabolic instability can lead to rapid clearance and low bioavailability. In silico tools can predict the sites of metabolism on a molecule, helping to guide chemical modifications to improve stability.
For this compound, the primary sites of metabolism are predicted to be the aromatic ring and the N-H bonds of the urea and amino groups. The methyl group on the aromatic ring could also be a site for oxidation. The acetylurea moiety may be susceptible to hydrolysis. Understanding these potential metabolic pathways is crucial for optimizing the drug's pharmacokinetic profile. Computational models can provide a ranked list of the most probable sites of metabolism, guiding medicinal chemists in designing more stable analogs.
Derivatization and Lead Optimization Strategies for the 2 4 Amino 3 Methylphenoxy Acetyl Urea Scaffold
Systematic Scaffold Modifications for Potency and Selectivity Improvement
Systematic modification is a cornerstone of lead optimization, where rational design principles are used to refine the interaction between a lead compound and its biological target. For the [2-(4-Amino-3-methylphenoxy)acetyl]urea scaffold, this involves exploring the structure-activity relationship (SAR) by modifying its core components: the substituted phenoxy ring, the acetyl linker, and the terminal urea (B33335) group. The goal is to maximize desired interactions with the target protein while minimizing off-target effects, thereby improving both potency and selectivity.
Bioisosterism involves substituting an atom or group of atoms in the scaffold with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. The urea moiety is a prime candidate for such modifications due to its role as a privileged structure in medicinal chemistry, capable of forming multiple stable hydrogen bonds with protein targets. nih.govnih.gov However, issues such as poor solubility or metabolic instability can necessitate its replacement. nih.gov
Several non-classical bioisosteres for the urea group have been successfully employed in drug design. These replacements aim to mimic the hydrogen-bonding capabilities and geometry of the urea functional group while offering advantages in stability or permeability. nih.gov For instance, the squaramide group can be used as a urea replacement, as its structure allows it to form strong hydrogen bonds that enhance its aromatic character. nih.gov Other successful bioisosteres include the 2-aminopyrimidin-4(1H)-one ring, which has been shown to improve permeability and stability, and the 3-amino-1,2,4-benzothiadiazine-1,1-dioxide scaffold. nih.gov
The following table illustrates a hypothetical application of bioisosteric replacement to the this compound scaffold, demonstrating potential changes in inhibitory activity against a target enzyme.
| Compound ID | Scaffold Moiety | Modification | Hypothetical Ki (nM) |
| Parent-01 | Urea | - | 150 |
| BR-01 | Squaramide | Bioisosteric replacement of Urea | 85 |
| BR-02 | 2-Aminopyrimidin-4(1H)-one | Bioisosteric replacement of Urea | 110 |
| BR-03 | 1,2,3-Triazole | Bioisosteric replacement of Amide Linker | 205 |
| BR-04 | Thioamide | Bioisosteric replacement of Amide Linker | 180 |
This table contains hypothetical data for illustrative purposes.
Fragment-based drug discovery (FBDD) is a powerful method for developing potent lead compounds starting from low-molecular-weight fragments that bind weakly to the target. frontiersin.org This approach can be applied to optimize the this compound scaffold by deconstructing it into its key fragments: the 4-amino-3-methylphenoxy group, the acetyl linker, and the urea head.
In a typical FBDD campaign, a library of small fragments (usually <300 Da) is screened using sensitive biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR) to identify binders. frontiersin.orgrsc.org Once a fragment is identified that binds to a "hot spot" on the target protein, it can be optimized by "growing" it to pick up additional interactions or by "linking" it with other nearby binding fragments. rsc.org For the this compound scaffold, this could involve identifying alternative aromatic fragments to replace the 4-amino-3-methylphenoxy ring or novel hydrogen-bonding groups to substitute for the urea moiety, potentially leading to compounds with entirely new intellectual property space and improved potency. nih.govnih.gov
Combinatorial Chemistry and Library Synthesis for Analog Exploration
Combinatorial chemistry provides a high-throughput method for synthesizing a large number of diverse analogs from a common scaffold. nih.gov This technique is invaluable for rapidly exploring the structure-activity relationship (SAR) around the this compound core. By systematically varying the substituents at different positions on the scaffold, researchers can quickly identify which modifications lead to improved activity.
A solution-phase combinatorial library could be generated by reacting a core intermediate, such as 2-(4-amino-3-methylphenoxy)acetic acid, with a diverse set of amines to form the final urea or amide bond. The synthesis can be automated to produce a grid of related compounds. For example, by varying substituents on the aromatic ring (R¹) and the terminal nitrogen of the urea (R² and R³), a vast chemical space can be explored.
The table below outlines a small, hypothetical subset of a combinatorial library based on the parent scaffold.
| Compound ID | R¹ (on Phenoxy Ring) | R² (on Terminal Urea N) | R³ (on Terminal Urea N) |
| Lib-A1 | H | H | H |
| Lib-A2 | H | Methyl | H |
| Lib-A3 | H | Cyclopropyl | H |
| Lib-B1 | 5-Fluoro | H | H |
| Lib-B2 | 5-Fluoro | Methyl | H |
| Lib-B3 | 5-Fluoro | Cyclopropyl | H |
| Lib-C1 | 6-Chloro | H | H |
| Lib-C2 | 6-Chloro | Methyl | H |
| Lib-C3 | 6-Chloro | Cyclopropyl | H |
This table contains hypothetical data for illustrative purposes.
Prodrug Design and Development for Improved Pharmacological Profiles
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. nih.gov This strategy is often employed to overcome undesirable properties of a parent drug, such as poor solubility, low bioavailability, or lack of tissue-specific targeting. nih.gov For the this compound scaffold, a prodrug approach could address potential pharmacokinetic challenges.
Poor aqueous solubility is a common challenge in drug development, particularly for planar, hydrogen-bond-rich molecules like many urea derivatives. nih.govnih.gov One strategy to enhance the solubility of the this compound scaffold is to attach a highly soluble promoiety. This is typically done by creating an ester, carbonate, or phosphate linkage at a suitable functional group, such as the 4-amino group on the phenoxy ring. baranlab.org For example, attaching a phosphate group would create a highly water-soluble prodrug that can be cleaved by endogenous phosphatases to release the active parent drug.
Another approach involves disrupting the planarity of the urea molecule to reduce its crystal packing energy, which can significantly increase solubility. nih.gov This can be achieved by introducing a substituent on one of the urea nitrogens. nih.gov The following table shows hypothetical solubility data for the parent compound and potential prodrug derivatives.
| Compound ID | Promoieties | Linkage Type | Predicted Aqueous Solubility (mg/mL) |
| Parent-01 | None | - | 0.05 |
| Prodrug-P1 | Phosphate | Phosphoester (at 4-NH₂) | >10 |
| Prodrug-G1 | Glycine | Amide (at 4-NH₂) | 2.5 |
| Prodrug-E1 | N-Methyl | N-alkylation of Urea | 1.2 |
This table contains hypothetical data for illustrative purposes.
A critical step in prodrug development is confirming its efficient and predictable conversion to the active drug in vivo. nih.gov Preclinical evaluation typically involves in vitro and in vivo studies. In vitro experiments using liver microsomes, plasma, or specific recombinant enzymes are conducted to determine the rate and mechanism of bioconversion.
Following in vitro characterization, the prodrug's pharmacokinetic profile is assessed in animal models, such as mice or rats. nih.gov After administration of the prodrug, blood samples are collected over time to measure the concentrations of both the prodrug and the released active parent drug. nih.gov This data is used to determine key parameters like oral bioavailability and the efficiency of conversion. An ideal prodrug will show high absorption, efficient conversion to the active drug at the desired site, and minimal exposure to the prodrug form itself to reduce the risk of off-target effects. nih.gov For example, studies might show that a prodrug achieves a significantly higher plasma concentration of the active drug compared to when the active drug is administered directly. nih.gov
Future Research Directions and Translational Perspectives for 2 4 Amino 3 Methylphenoxy Acetyl Urea
常见问题
Q. What are the optimal synthetic routes for [2-(4-Amino-3-methylphenoxy)acetyl]urea, and how can reaction conditions be optimized?
To synthesize this compound, a reflux-based approach using polar aprotic solvents like DMF is recommended. For example, similar urea derivatives are synthesized by reacting bromoacetophenone derivatives with urea under reflux, followed by extraction with ethyl acetate and purification via silica gel chromatography using gradients of PE-EtOAc-Et₃N (20:20:1) . Reaction optimization should focus on solvent selection, temperature, and stoichiometric ratios to minimize side reactions. Validation via TLC or HPLC ensures reaction completion.
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Key characterization methods include:
- NMR spectroscopy to confirm hydrogen and carbon environments, particularly for the urea moiety and aromatic substituents.
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography to resolve crystal packing and hydrogen-bonding interactions, as demonstrated in studies of structurally similar urea derivatives .
- Thermogravimetric analysis (TGA) to assess thermal stability, critical for storage and handling protocols.
Q. What analytical techniques are suitable for assessing the purity of this compound?
Purity validation requires orthogonal methods:
- Reverse-phase HPLC with UV detection (e.g., at 254 nm) to quantify impurities.
- Elemental analysis to confirm C, H, N, and O content.
- Differential scanning calorimetry (DSC) to identify polymorphic forms or solvates.
Purity thresholds >95% are typical for research-grade compounds, as emphasized in quality control protocols .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Target identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with receptors like kinases or GPCRs, guided by structural analogs in PubChem .
- In vitro assays : Employ cell-based models (e.g., cancer cell lines) to measure IC₅₀ values for cytotoxicity or enzyme inhibition. Include positive controls (e.g., known urea-based inhibitors) and validate results across biological replicates.
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 monolayers .
Q. How should researchers address contradictions in bioactivity data for this compound?
- Cross-validation : Replicate assays in independent labs to rule out technical variability.
- Orthogonal assays : Compare results from enzymatic assays (e.g., fluorescence-based) with cellular viability readouts (e.g., MTT assay).
- Structural analogs : Test derivatives with modified substituents (e.g., halogenation at the phenyl ring) to isolate structure-activity relationships (SAR) .
Q. What strategies are effective for studying the structure-activity relationships (SAR) of this compound?
- Systematic derivatization : Synthesize analogs with variations in the phenoxy, acetyl, or urea groups. For example, replace the 3-methyl group with halogens or electron-withdrawing groups to modulate electronic effects.
- Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities toward target proteins.
- Computational modeling : Perform molecular dynamics simulations to explore conformational flexibility and ligand-receptor interactions .
Q. How can crystallographic data enhance the understanding of this compound’s interactions with biological targets?
X-ray co-crystallization with target proteins (e.g., kinases) reveals binding modes and critical hydrogen-bonding networks. For example, studies on similar ureas show that the urea carbonyl often forms hydrogen bonds with backbone amides in enzyme active sites . Synchrotron radiation sources improve resolution for weakly diffracting crystals.
Q. What methodologies are recommended for resolving stability issues in this compound during long-term storage?
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